molecular formula C10H10F2O4 B2877257 2-(Difluoromethyl)-4,5-dimethoxybenzoic acid CAS No. 1783921-90-3

2-(Difluoromethyl)-4,5-dimethoxybenzoic acid

Cat. No. B2877257
CAS RN: 1783921-90-3
M. Wt: 232.183
InChI Key: DWGSLBCHSJIGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoromethylated compounds are a significant class of chemicals that have found extensive applications in medicinal chemistry . The difluoromethyl group is often introduced into molecules to modulate their physical, chemical, and biological properties .


Synthesis Analysis

The synthesis of difluoromethylated compounds has been a topic of considerable interest in recent years . Various methods have been developed, many of which involve the use of difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be complex and varies depending on the specific compound. The difluoromethyl group can form bonds with carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur .


Chemical Reactions Analysis

Difluoromethylation reactions often involve the formation of a bond between a difluoromethyl group and another atom (such as carbon, oxygen, nitrogen, or sulfur) . These reactions can be carried out using various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can be influenced by the presence of the difluoromethyl group. This group can affect properties such as reactivity, stability, and solubility .

Scientific Research Applications

Late-Stage Difluoromethylation

2-(Difluoromethyl)-4,5-dimethoxybenzoic acid: can be used in late-stage difluoromethylation, which is a process of introducing difluoromethyl groups at the final stages of synthetic protocols. This technique is crucial in pharmaceuticals as it affects the physical properties of compounds, such as solubility, metabolic stability, and lipophilicity .

Medicinal Chemistry

In medicinal chemistry, the difluoromethyl group is of particular interest because it is isosteric and isopolar to the –OH and –SH groups. This means it can act as a lipophilic hydrogen bond donor, which is beneficial for drug design, enhancing the interaction of drugs with biological targets .

Agrochemical Development

The introduction of difluoromethyl groups into agrochemicals can improve their efficacy. The modification of molecules with 2-(Difluoromethyl)-4,5-dimethoxybenzoic acid can lead to better metabolic stability and environmental resistance, which is vital for agrochemicals that need to withstand various environmental conditions .

Material Science

In material science, the difluoromethyl group can alter the physical properties of materials. For instance, it can be used to create polymers with increased resistance to solvents or to enhance the material’s thermal stability .

Photocatalytic Difluoromethylation

This compound can be involved in photocatalytic difluoromethylation reactions. These reactions are important for introducing difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds under mild and environmentally benign conditions .

Protein Modification

An emerging application is the site-selective installation of difluoromethyl groups onto large biomolecules such as proteins. This can be used to modify the function or stability of proteins, which has implications in biotechnology and therapeutic development .

Mechanism of Action

The mechanism of action of difluoromethylated compounds can vary widely depending on the specific compound and its intended use. For example, some difluoromethylated compounds are used as inhibitors of certain enzymes .

Safety and Hazards

The safety and hazards associated with difluoromethylated compounds can vary depending on the specific compound. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Research into difluoromethylation and difluoromethylated compounds is ongoing, and future developments may lead to new synthetic methods, applications, and a deeper understanding of these compounds .

properties

IUPAC Name

2-(difluoromethyl)-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGSLBCHSJIGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-4,5-dimethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.